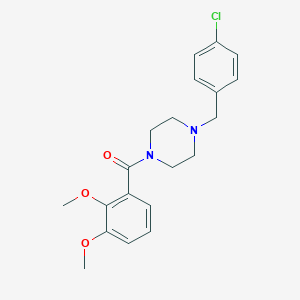
1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used in various scientific research studies since then. TFMPP has been found to have several applications in scientific research due to its unique properties.
作用机制
1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine acts as a partial agonist and antagonist at the serotonin receptor. It binds to the receptor and activates it to a lesser extent than serotonin, resulting in a partial agonistic effect. However, it also blocks the binding of serotonin to the receptor, resulting in an antagonistic effect.
Biochemical and Physiological Effects
1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, resulting in increased arousal and alertness. 1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine has also been found to increase heart rate and blood pressure, indicating its potential use in the treatment of hypotension.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine in scientific research is its ability to selectively interact with the serotonin receptor. This allows researchers to study the role of serotonin in various physiological processes and its effects on behavior, mood, and cognition. However, one of the limitations of using 1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine is its potential to interact with other receptors, which may confound the results of the study.
未来方向
There are several future directions for the use of 1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine in scientific research. One potential area of research is the role of serotonin in the development of psychiatric disorders such as depression and anxiety. 1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine could be used to study the effects of serotonin on mood and behavior in animal models of these disorders. Another potential area of research is the development of new drugs that selectively interact with the serotonin receptor. 1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine could be used as a starting point for the development of these drugs. Finally, 1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine could be used to study the role of serotonin in various physiological processes, such as cardiovascular function and thermoregulation.
合成方法
The synthesis of 1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine involves the reaction of 2,3-dimethoxybenzoyl chloride with 1-(4-chlorobenzyl)piperazine in the presence of a base. The resulting product is purified through recrystallization to obtain pure 1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine. The synthesis of 1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine is relatively simple and can be carried out in a laboratory setting.
科学研究应用
1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine has been used in various scientific research studies due to its ability to interact with the serotonin receptor. It has been found to have both agonistic and antagonistic effects on the serotonin receptor, making it a useful tool in studying the role of serotonin in various physiological processes. 1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine has also been used to study the effects of serotonin on behavior, mood, and cognition.
属性
产品名称 |
1-(4-Chlorobenzyl)-4-(2,3-dimethoxybenzoyl)piperazine |
|---|---|
分子式 |
C20H23ClN2O3 |
分子量 |
374.9 g/mol |
IUPAC 名称 |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-18-5-3-4-17(19(18)26-2)20(24)23-12-10-22(11-13-23)14-15-6-8-16(21)9-7-15/h3-9H,10-14H2,1-2H3 |
InChI 键 |
SHGODBJWVNBDJJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
规范 SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[1-(1-Naphthoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247400.png)
![1-Methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247403.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247407.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)




![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B247434.png)
![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
![2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247438.png)
![2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine](/img/structure/B247440.png)